![molecular formula C11H21NO3 B13835090 tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc (tert-butoxycarbonyl) protection. The reaction conditions often include:
Reagents: Boc anhydride, ethanol, and ammonia solution.
Conditions: The reaction mixture is cooled in an ice bath, and the ammonia solution is added slowly. The mixture is then stirred at 0°C for 1 hour and at room temperature for 18 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate is used as a building block for synthesizing more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine
In biological and medical research, this compound is used as a protecting group for amines, facilitating the synthesis of peptides and other biologically active molecules. Its stability under various conditions makes it valuable in drug development and biochemical studies .
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group helps in the efficient synthesis of various products.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site during synthetic processes. This stability is due to the electron-withdrawing nature of the carbamate group, which reduces the nucleophilicity of the amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: Another carbamate used in pharmaceutical synthesis.
tert-Butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate: Used in similar applications with slight structural differences.
Uniqueness
tert-Butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it particularly valuable in synthetic chemistry.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14)/t9-/m1/s1 |
InChI Key |
RMDGQPFDHSRKFU-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



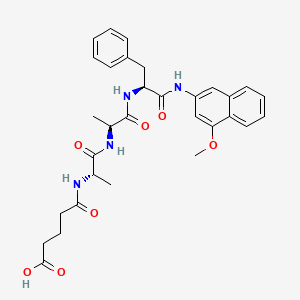



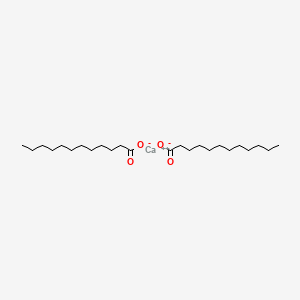

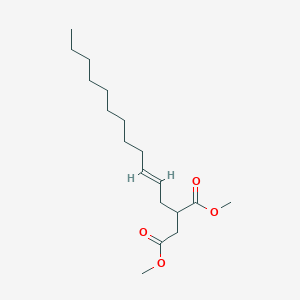
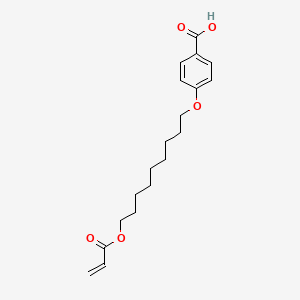
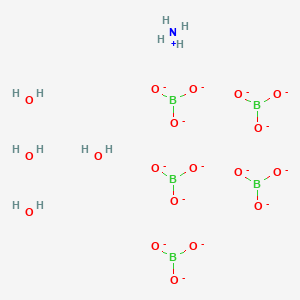
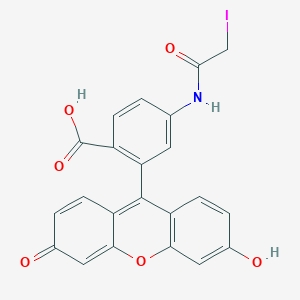
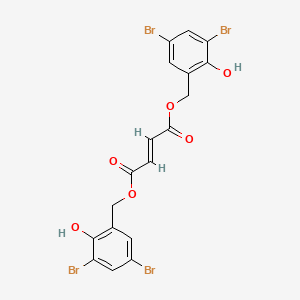
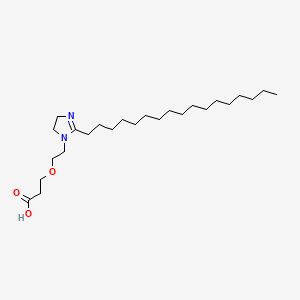
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
